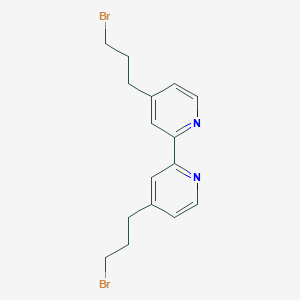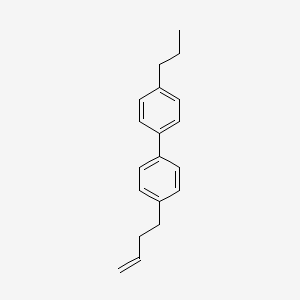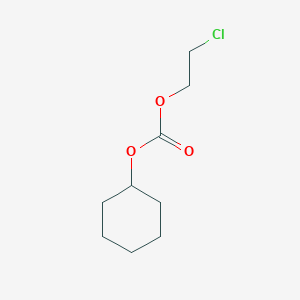
Carbonic acid, 2-chloroethyl cyclohexyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2-chloroethyl cyclohexyl ester: is an organic compound with the molecular formula C₉H₁₅ClO₃ and a molecular weight of 206.67 g/mol . This compound is a type of carbonate ester, which is characterized by the presence of a carbonyl group flanked by two alkoxy groups. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, 2-chloroethyl cyclohexyl ester typically involves the reaction of cyclohexanol with 2-chloroethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
Cyclohexanol+2-Chloroethyl chloroformate→Carbonic acid, 2-chloroethyl cyclohexyl ester+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Carbonic acid, 2-chloroethyl cyclohexyl ester can undergo hydrolysis in the presence of water, leading to the formation of cyclohexanol and 2-chloroethanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products:
Hydrolysis: Cyclohexanol and 2-chloroethanol.
Substitution: Various substituted products depending on the nucleophile.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry:
- Used as an intermediate in organic synthesis.
- Employed in the preparation of other esters and carbonates.
Biology and Medicine:
- Potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry:
- Utilized in the production of polymers and resins.
- Acts as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism of action of carbonic acid, 2-chloroethyl cyclohexyl ester involves its reactivity as an ester. The compound can undergo hydrolysis, substitution, and reduction reactions, which are facilitated by the presence of the carbonyl group. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Carbonic acid, ethyl cyclohexyl ester: Similar structure but with an ethyl group instead of a 2-chloroethyl group.
Carbonochloridic acid, 2-chloroethyl ester: Similar structure but lacks the cyclohexyl group.
Uniqueness:
- The presence of both a cyclohexyl group and a 2-chloroethyl group makes carbonic acid, 2-chloroethyl cyclohexyl ester unique in its reactivity and applications. The combination of these groups allows for specific interactions in chemical reactions and industrial applications.
Properties
CAS No. |
142269-40-7 |
|---|---|
Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
2-chloroethyl cyclohexyl carbonate |
InChI |
InChI=1S/C9H15ClO3/c10-6-7-12-9(11)13-8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
IJDRTYIIAPJELW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide](/img/structure/B12552341.png)
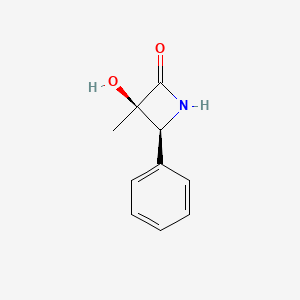
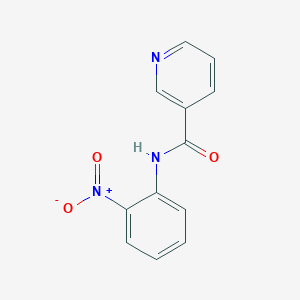

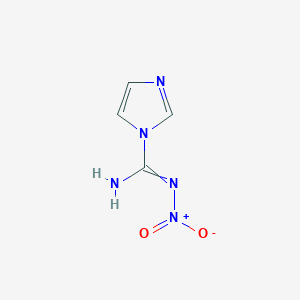
![4-({6-[(Oxan-2-yl)oxy]hexyl}oxy)cyclohexan-1-ol](/img/structure/B12552378.png)
![2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]propanoic acid](/img/structure/B12552384.png)

